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molecular formula C14H18BrNO B149257 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone CAS No. 65619-52-5

4-(4-Bromophenyl)-4-dimethylaminocyclohexanone

Cat. No. B149257
M. Wt: 296.2 g/mol
InChI Key: FUNZUWAJMVRIRL-UHFFFAOYSA-N
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Patent
US07183436B2

Procedure details

7.48 g 4-(4-bromophenyl)-4-dimethylamino-1-phenethylcyclohexanol were dissolved in 30 ml diisopropylether and 10 ml diethylether and were stirred for 4 days with 13 ml 4-molar hydrochloric acid. To work up the reaction mixture, it was alkalized by addition of sodium hydroxide solution (32% by weight), extracted three times with 30 ml dichloromethane in each case, the combined extracts were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. The 5.02 g 4-(4-bromophenyl)-4-dimethylaminocyclohexanone obtained, dissolved in 22 ml tetrahydrofuran, were added dropwise to 18 ml 1.0 molar phenethyl magnesium chloride solution in THF in a nitrogen atmosphere at ambient temperature and were stirred overnight. To work up the mixture with ice cooling, 28 ml ammonium chloride solution (20% by weight) were added, the phases were separated, the mixture was extracted three times with 25 ml diethylether in each case, the combined organic phases were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. The crude product obtained (5.83 g) was taken up in 50 ml diethylether, extracted three times with 40 ml hydrochloric acid (5% by weight) in each case and the combined extracts were washed twice with 40 ml dichloromethane in each case. The dichloromethane extracts were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. 3.66 g of a light brown resin were obtained and were chromatographed with diethylether/hexane (V:V=2:1) over silica gel. The 1.38 g 4-(4-bromophenyl)-4-dimethylaminocyclohexanone obtained were dissolved in 20 ml 2-butanone and converted by reaction with 474 μl chlorotrimethylsilane and 34 μl water, stirring overnight with subsequent filtration, diethylether washing and vacuum drying, into 1.47 mg of the corresponding hydrochloride.
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([N:23]([CH3:25])[CH3:24])[CH2:13][CH2:12][C:11](CCC3C=CC=CC=3)([OH:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C(OCC)C.Cl.[OH-].[Na+]>C(OC(C)C)(C)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([N:23]([CH3:25])[CH3:24])[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.48 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCC(CC1)(O)CCC1=CC=CC=C1)N(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 30 ml dichloromethane in each case
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC(CC1)=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.02 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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